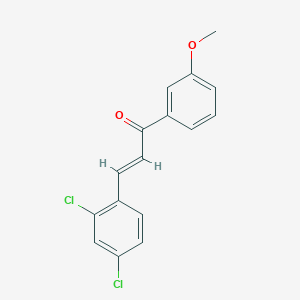

(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-14-4-2-3-12(9-14)16(19)8-6-11-5-7-13(17)10-15(11)18/h2-10H,1H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWFOJXRJONVTN-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activity. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific chalcone derivative, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H12Cl2O2

- Molecular Weight : 307.17 g/mol

- CAS Number : 358656-46-9

The compound features a conjugated system that is crucial for its biological activity. The presence of chlorine and methoxy groups enhances its interaction with biological targets.

Mechanisms of Biological Activity

Chalcones exhibit their biological effects through various mechanisms:

- Antioxidant Activity : Chalcones can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Antimicrobial Properties : Studies have shown that chalcones possess significant antibacterial and antifungal activities against various pathogens.

- Anticancer Effects : Chalcones have been reported to induce apoptosis in cancer cells through the modulation of multiple signaling pathways such as PI3K/AKT/mTOR and NF-kB pathways.

Anticancer Activity

A study highlighted the effectiveness of (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one in inducing apoptosis in various cancer cell lines. The compound was shown to:

- Inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Induce G0/G1 phase arrest in the cell cycle.

- Activate caspase pathways leading to programmed cell death .

Antimicrobial Activity

Research has demonstrated that this chalcone derivative exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anti-inflammatory Properties

Chalcones have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial for managing inflammatory diseases .

Case Studies

科学研究应用

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its ability to interact with biological targets. Research indicates that it may possess anti-inflammatory and anticancer properties.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, the dichlorophenyl moiety is known to enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Properties : The methoxy group can influence the compound's interaction with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Organic Synthesis

(2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one serves as an important intermediate in organic synthesis. Its structure allows for various modifications, leading to the creation of new compounds with potential applications in drug development.

- Synthesis of Novel Compounds : The compound can be used as a starting material for synthesizing other biologically active molecules through reactions such as nucleophilic addition and condensation reactions .

Material Science

Research into the material properties of this compound has revealed its potential use in developing advanced materials.

- Photonic Applications : The optical properties of compounds containing phenyl groups make them suitable for applications in photonics, including light-emitting devices and sensors .

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability, leading to innovative materials for industrial applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of (2E)-3-(2,4-Dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Synthesis of Derivatives

In another research effort focused on organic synthesis, chemists successfully modified the compound to create a series of derivatives that exhibited enhanced biological activity. These derivatives were tested against various bacterial strains, showing promising antibacterial properties.

相似化合物的比较

Structural and Crystallographic Comparisons

Table 1: Structural parameters of selected chalcone derivatives

- Substituent Effects :

- The 2,4-dichlorophenyl group in the target compound reduces planarity (dihedral angle = 4.5°) compared to anthracenyl derivatives (3.8°), enhancing π-π stacking interactions .

- Replacement of 3-methoxy with 4-methoxy (as in ) increases steric hindrance, leading to a larger dihedral angle (6.1°), which may reduce NLO efficiency .

- Chlorine position matters: 2,4-dichloro substitution (target compound) vs. 2,6-dichloro () alters crystal packing due to differences in hydrogen bonding and van der Waals interactions .

Electronic and Spectroscopic Comparisons

Table 2: Electronic properties and substituent impacts

- Spectroscopic Trends: The 3-methoxy group in the target compound donates electrons via resonance, red-shifting λ_max compared to amino-substituted analogs (340 nm in ) . C-Cl stretching frequencies vary with substituent electronegativity: electron-withdrawing groups (e.g., NO₂ in ) lower frequencies, while methoxy groups have minimal impact .

常见问题

Q. What are the key considerations for optimizing the Claisen-Schmidt condensation synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one?

The synthesis typically involves condensing a substituted acetophenone (e.g., 3-methoxyacetophenone) with a chlorinated benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) under basic conditions. Critical factors include:

- Catalyst selection : Use of NaOH or KOH in ethanol to promote enolate formation.

- Reaction time and temperature : Extended reflux (6–8 hours at 70–80°C) to ensure complete E-configuration formation.

- Purification : Recrystallization from ethanol or methanol to isolate the chalcone derivative with >95% purity. Characterization via -NMR and IR confirms the E-configuration by detecting α,β-unsaturated ketone peaks (C=O stretch at ~1650 cm, vinyl protons at δ 7.5–8.0 ppm) .

Q. How is the E-configuration of the compound experimentally validated?

Single-crystal X-ray diffraction (XRD) is the gold standard for confirming the E-configuration. For example, XRD data reveal a dihedral angle of ~160° between the dichlorophenyl and methoxyphenyl rings, consistent with trans stereochemistry. Additionally, -NMR coupling constants () between vinyl protons (H and H) confirm the antiperiplanar geometry .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Experimental :

- IR spectroscopy : Identifies carbonyl (C=O) and aromatic C-Cl stretches.

- -NMR : Confirms substituent positions via coupling patterns (e.g., methoxy group at δ 3.8–4.0 ppm).

- XRD : Provides 3D structural data, including bond lengths and angles.

- Computational :

- DFT calculations (B3LYP/6-311+G(d,p)) predict geometric parameters (bond lengths within ±0.02 Å of XRD data) and UV-Vis spectra (λ ~350 nm) .

Advanced Research Questions

Q. How do discrepancies between DFT-calculated and experimentally observed UV-Vis spectra arise, and how can they be resolved?

Discrepancies often stem from solvent effects or approximations in DFT functionals. For instance, gas-phase DFT calculations may overestimate λ by 10–15 nm compared to experimental solvatochromic data. Incorporating a polarizable continuum model (PCM) for solvents like ethanol reduces this error to <5 nm . Advanced TD-DFT methods with CAM-B3LYP or ωB97XD functionals improve accuracy for conjugated systems .

Q. What mechanistic insights explain the moderate antimicrobial activity of this compound?

Molecular docking studies suggest that the dichlorophenyl and methoxyphenyl groups interact with bacterial enzyme active sites (e.g., dihydrofolate reductase) via hydrophobic and halogen-bonding interactions. However, moderate activity (MIC = 32–64 µg/mL) may arise from poor membrane permeability. Structural modifications, such as introducing hydroxyl groups or reducing steric bulk, could enhance bioavailability .

Q. How do HOMO-LUMO gaps and global reactivity descriptors inform the compound’s chemical behavior?

- HOMO-LUMO gap : A narrow gap (~4.5 eV) indicates high reactivity, favoring electron transfer.

- Electrophilicity index (ω) : Values >1.5 eV suggest strong electrophilic character, aligning with susceptibility to nucleophilic attack at the α,β-unsaturated ketone.

- Chemical hardness (η) : Low hardness (~2.0 eV) implies soft acid behavior, predicting affinity for soft bases like thiols in enzymes .

Q. How do substituent positions influence crystal packing and intermolecular interactions?

XRD data reveal that the 2,4-dichloro and 3-methoxy substituents dictate packing via:

- C–H···O interactions : Between methoxy oxygen and adjacent aromatic protons (2.8–3.0 Å).

- Halogen···π interactions : Chlorine atoms engage in non-covalent contacts (3.3–3.5 Å) with neighboring phenyl rings, stabilizing the lattice. These interactions are critical for predicting solubility and melting points .

Q. What strategies improve the compound’s stability under physiological conditions?

- Microencapsulation : Use of liposomes or cyclodextrins to shield the α,β-unsaturated ketone from nucleophilic attack.

- Prodrug design : Esterification of the ketone group to reduce reactivity until enzymatic activation in vivo. Stability assays (e.g., HPLC monitoring under pH 7.4 buffer) validate these approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。